2,4,4'-Trinitrobiphenyl

Description

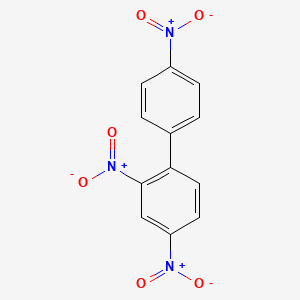

2,4,4'-Trinitrobiphenyl is a nitro-substituted biphenyl compound with the molecular formula C₁₂H₇N₃O₆ and a molecular weight of 313.20 g/mol. Its structure consists of two phenyl rings linked by a single bond, with nitro (-NO₂) groups positioned at the 2-, 4-, and 4'-positions (Figure 1). This compound is synthesized via electrophilic aromatic substitution reactions, often involving nitration of precursor biphenyl derivatives. For example, nitration of 2,4,6-trinitrobiphenyl (picrylbenzene) in acetic acid with nitric acid yields 2,4,4',6-tetranitrobiphenyl as the major product .

Its crystalline form and solubility in polar solvents like acetic acid are notable physical characteristics .

Propriétés

Numéro CAS |

36712-34-2 |

|---|---|

Formule moléculaire |

C12H7N3O6 |

Poids moléculaire |

289.20 g/mol |

Nom IUPAC |

2,4-dinitro-1-(4-nitrophenyl)benzene |

InChI |

InChI=1S/C12H7N3O6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H |

Clé InChI |

OEAUPEOHNHSDSG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du 2,4,4’-Trinitrobiphényle implique généralement la nitration de composés biphényliques. Une méthode courante consiste à dissoudre le biphényle dans un solvant approprié, tel que la N-méthylpyrrolidone, puis à ajouter un réactif de nitration comme le chlorure de sulfonyle . Le mélange réactionnel est chauffé et le réactif de nitration est ajouté par portions. Une fois la réaction terminée, le mélange est refroidi et le produit est isolé par filtration.

Méthodes de Production Industrielle

La production industrielle du 2,4,4’-Trinitrobiphényle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés du produit. L'utilisation d'équipements et de techniques avancés permet d'optimiser les paramètres de réaction et de mettre à l'échelle la production.

Analyse Des Réactions Chimiques

Types de Réactions

Le 2,4,4’-Trinitrobiphényle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé par des agents oxydants forts, conduisant à la formation de différents produits d'oxydation.

Réduction : La réduction des groupes nitro peut être réalisée à l'aide d'agents réducteurs comme le dihydrogène en présence d'un catalyseur.

Substitution : Les groupes nitro peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le dihydrogène avec un catalyseur au palladium ou de la poudre de fer peut être utilisé pour les réactions de réduction.

Substitution : Des réactifs comme les halogènes ou les agents alkylants peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction des groupes nitro peut conduire à la formation de dérivés aminés, tandis que l'oxydation peut produire divers produits oxydés.

Applications De Recherche Scientifique

5. Mécanisme d'Action

Le mécanisme d'action du 2,4,4’-Trinitrobiphényle implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Les groupes nitro jouent un rôle crucial dans sa réactivité et ses interactions. Le composé peut subir des réactions redox, conduisant à la génération d'intermédiaires réactifs qui interagissent avec les composants cellulaires.

Mécanisme D'action

The mechanism of action of 2,4,4’-Trinitrobiphenyl involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The properties of biphenyl derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of 2,4,4'-Trinitrobiphenyl with structurally analogous compounds:

Reactivity and Stability

- Nitrated vs. However, chlorinated biphenyls exhibit higher environmental persistence due to resistance to hydrolysis .

- Substitution Patterns : Nitration of 2,4,6-trinitrobiphenyl predominantly yields para-substituted products (62%), attributed to the picryl group’s steric hindrance and electron-withdrawing effects . In contrast, biodegradation studies on PCB 28 reveal microbial preference for less chlorinated positions, leading to dechlorination .

Key Research Findings

Synthetic Pathways : Nitration of 2,4,6-trinitrobiphenyl under acidic conditions yields 62% 2,4,4',6-tetranitrobiphenyl, highlighting para-substitution dominance .

Biodegradation Efficiency : Rhizobium meliloti degrades 50 mg/L of PCB 28 with 98.5% efficiency, producing hydroxylated intermediates .

Environmental Persistence : Nitro-substituted biphenyls likely persist longer in ecosystems than chlorinated analogs due to reduced microbial activity .

Activité Biologique

2,4,4'-Trinitrobiphenyl (TNBP) is a nitroaromatic compound known for its environmental persistence and potential toxicity. Understanding its biological activity is crucial for assessing its impact on human health and the environment. This article consolidates research findings on TNBP's mutagenicity, toxicity, and mechanisms of action.

- Chemical Formula : C12H8N4O6

- Molecular Weight : 288.22 g/mol

- LogP : 3.00 (indicating moderate hydrophobicity)

Mutagenicity

TNBP has been evaluated for its mutagenic potential using various predictive models and experimental assays. A study utilizing the Ames test indicated that TNBP exhibits significant mutagenic activity, particularly in strains of Salmonella typhimurium .

Table 1: Mutagenicity Prediction of Nitro Compounds

| Compound Name | LogP | Mutagenicity (Ames Test) |

|---|---|---|

| This compound | 3.00 | Positive |

| 1,3,6-Trinitropyrene | 4.18 | Positive |

| 3,4,4'-Trinitrobiphenyl | 3.26 | Positive |

Toxicity Studies

TNBP's toxicity has been assessed in various biological systems. In vitro studies have shown that TNBP can induce oxidative stress in mammalian cells, leading to cellular damage and apoptosis . Additionally, chronic exposure to TNBP has been linked to reproductive and developmental toxicity in animal models.

Case Study: Reproductive Toxicity in Rodents

In a controlled study involving rodents exposed to TNBP over several generations, researchers observed a significant decrease in fertility rates and an increase in developmental abnormalities among offspring . The study concluded that TNBP's reproductive toxicity is likely due to its interference with hormonal signaling pathways.

The biological activity of TNBP is primarily attributed to its ability to form reactive metabolites that interact with cellular macromolecules. These interactions can lead to DNA damage and disruption of cellular processes.

Oxidative Stress Mechanism

TNBP generates reactive oxygen species (ROS) upon metabolism, which can damage lipids, proteins, and nucleic acids. This oxidative stress is a key factor in the compound's mutagenic and toxic effects .

Environmental Impact

Due to its stability and persistence in the environment, TNBP poses risks to aquatic ecosystems. Studies have shown that TNBP can bioaccumulate in fish and other aquatic organisms, leading to toxic effects at higher trophic levels .

Table 2: Environmental Persistence of TNBP

| Medium | Half-Life |

|---|---|

| Water | >30 days |

| Soil | >60 days |

| Sediment | >90 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.